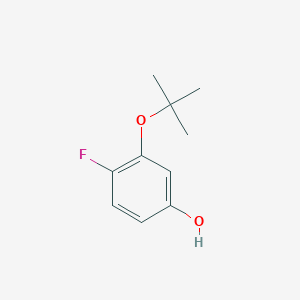

3-(Tert-butoxy)-4-fluorophenol

Description

3-(Tert-butoxy)-4-fluorophenol is a fluorinated phenolic compound characterized by a tert-butoxy (–O–C(CH₃)₃) substituent at the 3-position and a fluorine atom at the 4-position of the aromatic ring. This structural configuration combines the electron-withdrawing effects of fluorine with the steric bulk and electron-donating nature of the tert-butoxy group. The compound is primarily utilized in pharmaceutical and agrochemical synthesis as a building block, particularly in protecting group strategies or as a precursor for functionalized intermediates . Its synthesis often involves multi-step protocols, including nucleophilic substitution, esterification, and catalytic hydrogenation, as seen in related tert-butoxy-containing compounds .

Properties

Molecular Formula |

C10H13FO2 |

|---|---|

Molecular Weight |

184.21 g/mol |

IUPAC Name |

4-fluoro-3-[(2-methylpropan-2-yl)oxy]phenol |

InChI |

InChI=1S/C10H13FO2/c1-10(2,3)13-9-6-7(12)4-5-8(9)11/h4-6,12H,1-3H3 |

InChI Key |

DNDQUNPGMJMWQD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=C(C=CC(=C1)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxy)-4-fluorophenol typically involves the introduction of the tert-butoxy group and the fluorine atom onto a phenol ring. One common method is the reaction of 4-fluorophenol with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the tert-butoxy group. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of 3-(Tert-butoxy)-4-fluorophenol may involve continuous flow processes using microreactor technology. This method allows for efficient and scalable production by optimizing reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)-4-fluorophenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

3-(Tert-butoxy)-4-fluorophenol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of polymers, resins, and other materials with specific properties .

Mechanism of Action

The mechanism of action of 3-(Tert-butoxy)-4-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group and fluorine atom can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- 4-Fluorophenol (C₆H₅FOH): Simpler in structure, lacking the tert-butoxy group. The absence of steric hindrance allows for easier electrophilic substitution reactions. However, it exhibits stronger hydrogen-bond-donating (HBD) capacity due to the unprotected hydroxyl group, making it a common probe for studying solvent HBA (hydrogen-bond acceptance) properties via ¹⁹F NMR . Key Difference: 3-(Tert-butoxy)-4-fluorophenol’s tert-butoxy group reduces HBD capacity but enhances solubility in non-polar solvents due to increased lipophilicity.

- 4-Fluoro-3-trifluoromethylphenol (C₆H₃F(CF₃)OH): Features a trifluoromethyl (–CF₃) group at the 3-position instead of tert-butoxy. The –CF₃ group is strongly electron-withdrawing, significantly lowering the pKa of the phenolic –OH compared to 3-(Tert-butoxy)-4-fluorophenol. This compound is more reactive in electrophilic aromatic substitution but less stable under basic conditions .

- 4-(Trifluoromethyl)-1-tert-butoxybenzene (C₆H₄(CF₃)(O–C(CH₃)₃)): A non-phenolic analog with tert-butoxy at the 1-position and –CF₃ at the 4-position. The lack of a hydroxyl group eliminates HBD activity, making it inert in hydrogen-bonding interactions. It serves as a solvent additive or intermediate in fluorinated polymer synthesis .

Physical and Chemical Properties

Research Findings and Industrial Relevance

- Hydrogen-Bonding Studies: 4-Fluorophenol’s ¹⁹F NMR chemical shifts are sensitive to solvent HBA properties, but 3-(Tert-butoxy)-4-fluorophenol’s steric bulk diminishes this sensitivity, making it less effective as a probe .

- Stability in Catalytic Reactions: The tert-butoxy group in 3-(Tert-butoxy)-4-fluorophenol improves stability under acidic conditions compared to 4-fluoro-3-trifluoromethylphenol, which degrades readily due to –CF₃’s electron-withdrawing effects .

- Pharmaceutical Relevance: Derivatives of 3-(Tert-butoxy)-4-fluorophenol are critical in synthesizing kinase inhibitors and antiviral agents, leveraging its balanced lipophilicity and steric protection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.